molecular formula C8H11Cl3N2O2 B2654184 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride CAS No. 2243509-33-1

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride

Cat. No.: B2654184
CAS No.: 2243509-33-1
M. Wt: 273.54
InChI Key: SIZIAGKMMMDBFH-UHFFFAOYSA-N
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Description

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride is a chemical compound with the molecular formula C8H9ClN2O22HCl It is a derivative of propanoic acid, featuring an amino group and a chloropyridinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride typically involves the reaction of 5-chloropyridine-3-carboxylic acid with ammonia and a suitable reducing agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including the protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process typically includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.

    Reduction: The chloropyridinyl group can be reduced to form the corresponding pyridinyl derivative.

    Substitution: The chlorine atom in the chloropyridinyl group can be substituted with other nucleophiles, such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce various substituted pyridinyl derivatives.

Scientific Research Applications

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride involves its interaction with specific molecular targets and pathways. The amino and chloropyridinyl groups allow it to bind to various enzymes and receptors, potentially modulating their activity. This compound may also participate in biochemical pathways, influencing cellular processes and functions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(5-bromopyridin-3-yl)propanoic acid
  • 2-Amino-3-(5-fluoropyridin-3-yl)propanoic acid
  • 2-Amino-3-(5-methylpyridin-3-yl)propanoic acid

Uniqueness

2-Amino-3-(5-chloropyridin-3-yl)propanoic acid dihydrochloride is unique due to the presence of the chlorine atom in the pyridinyl group, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.

Properties

IUPAC Name

2-amino-3-(5-chloropyridin-3-yl)propanoic acid;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2O2.2ClH/c9-6-1-5(3-11-4-6)2-7(10)8(12)13;;/h1,3-4,7H,2,10H2,(H,12,13);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIZIAGKMMMDBFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Cl)CC(C(=O)O)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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